[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
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Overview
Description
Larixyl acetate is a labdane-type diterpenoid derived from larch resin. It is known for its potent inhibitory effects on transient receptor potential canonical 6 channels, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of larixyl acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide . Another approach involves allylic isomerization using phosphorus tribromide, followed by substitution reactions and saponification .
Industrial Production Methods
Industrial production of larixyl acetate often employs large-scale extraction from larch resin, followed by chemical synthesis to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Larixyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Allylic isomerization and substitution reactions are common in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as phosphorus tribromide and acetyl chloride are employed
Major Products
The major products formed from these reactions include various derivatives of larixyl acetate, which are used in further chemical and pharmacological studies .
Scientific Research Applications
Larixyl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and chemical transformations.
Biology: Studied for its effects on cellular pathways and ion channels.
Medicine: Investigated for its analgesic properties and potential in treating neuropathic pain and traumatic brain injuries
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical products.
Mechanism of Action
Larixyl acetate exerts its effects primarily by inhibiting transient receptor potential canonical 6 channels. This inhibition leads to a reduction in calcium ion entry and ionic currents, which in turn affects various cellular processes. The compound also modulates the mTOR signaling pathway, enhancing autophagy and limiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diacylglycerol: A compound that activates transient receptor potential canonical 6 channels but is less selective compared to larixyl acetate.
Uniqueness
Larixyl acetate is unique due to its high selectivity and potency in inhibiting transient receptor potential canonical 6 channels. It exhibits approximately 12- and 5-fold selectivity compared to its closest relatives, transient receptor potential canonical 3 and transient receptor potential canonical 7 channels, respectively .
Properties
Molecular Formula |
C24H38O4 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3/t19?,20?,21?,23?,24-/m0/s1 |
InChI Key |
CFEOXVWJRPHLSF-OMWVBJPMSA-N |
Isomeric SMILES |
CC(=O)OC1CC(=C)C([C@]2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
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